molecular formula C17H18ClNOS B2509680 3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE CAS No. 557756-12-4

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE

Cat. No.: B2509680
CAS No.: 557756-12-4
M. Wt: 319.85
InChI Key: ULUJEHZNIVJHDW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE is an organic compound with the molecular formula C17H18ClNOS It is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a dimethylphenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE typically involves the reaction of 4-chlorothiophenol with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then reacted with propanamide under controlled temperature conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-CHLOROPHENYL)SULFANYL]-N-(3,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-N-(3,5-dimethylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-9-13(2)11-15(10-12)19-17(20)7-8-21-16-5-3-14(18)4-6-16/h3-6,9-11H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUJEHZNIVJHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCSC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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